Cas no 1270744-79-0 (3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole)

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole is a heterocyclic compound featuring a piperidine ring fused with a 1,2,4-oxadiazole moiety, substituted with a propyl group at the 5-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The piperidine scaffold enhances bioavailability and membrane permeability, while the 1,2,4-oxadiazole ring contributes to metabolic stability and binding affinity. The propyl substituent offers tunable lipophilicity, influencing solubility and pharmacokinetic profiles. Its versatility enables applications in designing CNS-active compounds, enzyme inhibitors, and receptor modulators. The compound’s synthetic accessibility and structural flexibility further underscore its utility in developing novel bioactive molecules.
3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole structure
1270744-79-0 structure
Product Name:3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole
CAS No:1270744-79-0
MF:C10H17N3O
MW:195.261482000351
CID:823571
Update Time:2026-04-29

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole
    • 3-(5-Propyl-[1,2,4]oxadiazol-3-yl)-piperidine
    • 3-piperidin-3-yl-5-propyl-1,2,4-oxadiazole
    • 3-(5-PROPYL-1,2,4-OXADIAZOL-3-YL)PIPERIDINE
    • AK-87382
    • ANW-65906
    • CTK8C1110
    • KB-233699
    • MolPort-014-337-538
    • Inchi: InChI=1S/C10H17N3O/c1-2-4-9-12-10(13-14-9)8-5-3-6-11-7-8/h8,11H,2-7H2,1H3
    • InChI Key: MVBZPHXXWRQBLY-UHFFFAOYSA-N
    • SMILES: CCCC1=NC(=NO1)C2CCCNC2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole Pricemore >>

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Additional information on 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole

3-(Piperidin-3-yl)-5-propyl-1,2,4-Oxadiazole: A Comprehensive Overview

The compound 3-(Piperidin-3-yl)-5-propyl-1,2,4-Oxadiazole, identified by the CAS number 1270744-79-0, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is characterized by its oxadiazole ring system, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. The substitution pattern of this compound includes a piperidine group at the 3-position and a propyl group at the 5-position of the oxadiazole ring. These substituents contribute to its distinct chemical properties and potential applications in drug discovery.

The synthesis of 3-(Piperidin-3-yl)-5-propyl-1,2,4-Oxadiazole typically involves multi-step organic reactions. One common approach is the cyclization of an appropriate diamine derivative with a carbonyl compound under specific conditions. The piperidine moiety can be introduced through various methods, including nucleophilic substitution or coupling reactions. The propyl group is often introduced via alkylation or through the use of propargyl-containing reagents. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.

Recent studies have highlighted the potential of oxadiazole derivatives as promising candidates in drug development. For instance, research published in 2023 demonstrated that certain oxadiazole-containing compounds exhibit potent anti-inflammatory and antioxidant activities. These findings suggest that 3-(Piperidin-3-yl)-5-propyl-1,2,4-Oxadiazole could be explored for its potential therapeutic applications in conditions such as neurodegenerative diseases and cardiovascular disorders.

The structural flexibility of the oxadiazole ring allows for a wide range of functional groups to be incorporated, making it an attractive scaffold for medicinal chemists. The piperidine group in this compound contributes to its lipophilicity and ability to interact with biological targets such as enzymes or receptors. Additionally, the propyl chain enhances the molecule's solubility and bioavailability, which are critical factors in drug design.

In terms of pharmacokinetics, recent studies have shown that oxadiazole-containing compounds exhibit favorable absorption profiles when administered orally. This makes them suitable candidates for systemic drug delivery. Furthermore, preliminary toxicity studies indicate that 3-(Piperidin-3-yl)-5-propyl-1,2,4-Oxadiazole has a relatively low toxicity profile compared to other heterocyclic compounds.

The application of computational chemistry tools has significantly advanced our understanding of this compound's properties. Molecular docking studies have revealed that it has a high affinity for certain protein targets associated with inflammatory pathways. This aligns with experimental data showing its anti-inflammatory effects in vitro.

In conclusion, 3-(Piperidin-3-yl)-5-propyl-1,2,4-Oxadiazole represents a promising lead compound for further exploration in drug discovery. Its unique structure and favorable pharmacological properties make it an attractive candidate for developing novel therapeutic agents. Continued research into its synthesis optimization and biological evaluation will undoubtedly shed more light on its potential applications in medicine.

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